molecular formula C20H17FN2O3 B2360366 4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide CAS No. 439111-54-3

4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide

Cat. No. B2360366
CAS RN: 439111-54-3
M. Wt: 352.365
InChI Key: HKGIZSICKDKUGU-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C22H26FN2O3 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the context of developing novel molecules for the management of Alzheimer’s disease . A library of 18 novel molecules was reported, which were rationally designed and synthesized employing known literature .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorobenzoyl group, a methoxybenzyl group, and a pyrrole-2-carboxamide group . The average mass of the molecule is 385.451 Da and the monoisotopic mass is 385.192200 Da .

Scientific Research Applications

Subheading Synthesis and Biological Applications

4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide and its derivatives have been explored for various biological activities. For instance, a study reported the synthesis and evaluation of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives with a similar structure to the compound . These compounds displayed notable anti-inflammatory and analgesic activities, comparable or even superior to indomethacin, in both acute and chronic animal models (Muchowski et al., 1985).

Antagonistic Activity on Receptors

Subheading Neuropharmacological Implications

In the realm of neuropharmacology, the derivatives of the molecule have shown promise. Research into the development of potent serotonin-3 (5-HT3) receptor antagonists identified that specific structural modifications, including the introduction of heteroaromatic rings like pyrrole, significantly influenced the receptor antagonistic activity. This research offers insights into the potential neuropharmacological applications of the compound and its derivatives (Harada et al., 1995).

Role in Orexin Receptor Mechanisms

Subheading Implications in Eating Disorders

Further research explored the compound's derivatives' role in modulating orexin receptors, which are crucial in regulating feeding, arousal, stress, and drug abuse. A study evaluated the effects of various compounds, including derivatives similar to the compound , as antagonists of the orexin-1 receptor (OX1R). The findings highlighted the significant role of OX1R mechanisms in compulsive food consumption, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Future Directions

The compound and its derivatives have been synthesized as part of research into potential treatments for Alzheimer’s disease . The future directions of this research could involve further exploration of these compounds as potential acetylcholinesterase inhibitors .

properties

IUPAC Name

4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-17-8-2-13(3-9-17)11-23-20(25)18-10-15(12-22-18)19(24)14-4-6-16(21)7-5-14/h2-10,12,22H,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGIZSICKDKUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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